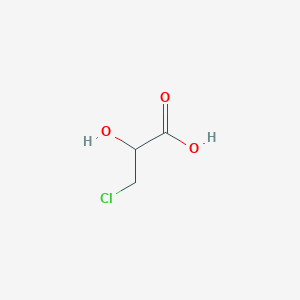

3-Chloro-2-hydroxypropanoic acid

Description

Properties

IUPAC Name |

3-chloro-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLCJYYQMKPZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883745 | |

| Record name | Propanoic acid, 3-chloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713-85-5 | |

| Record name | Chlorolactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorolactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-chloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-chloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-hydroxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROLACTIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Y6UA6H9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxypropanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring both a chlorine atom and a hydroxyl group on a three-carbon backbone, allows for a variety of chemical transformations, making it a versatile intermediate. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols and comparative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₃H₅ClO₃ |

| Molecular Weight | 124.52 g/mol |

| IUPAC Name | This compound |

| Synonyms | β-Chlorolactic acid, 3-Chlorolactic acid |

| CAS Number | 1713-85-5 |

| Appearance | White crystalline powder |

Synthetic Routes

Several synthetic strategies have been developed for the preparation of this compound. The most prominent and practical methods include chemical synthesis from epichlorohydrin (B41342) and a chemoenzymatic approach starting from glycerol (B35011).

Synthesis from Epichlorohydrin

This is a widely utilized chemical approach that proceeds in two main stages: the hydrolysis of epichlorohydrin to form 3-chloro-1,2-propanediol (B139630), followed by the selective oxidation of the primary alcohol to a carboxylic acid.

Caption: Chemical synthesis pathway from epichlorohydrin.

Step 1: Hydrolysis of Epichlorohydrin to 3-Chloro-1,2-propanediol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add epichlorohydrin and deionized water. The molar ratio of water to epichlorohydrin should be in large excess to ensure complete hydrolysis.

-

Heating: Heat the mixture to reflux (approximately 100°C) with vigorous stirring.

-

Reaction Time: Maintain the reflux for a period of 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The resulting aqueous solution of 3-chloro-1,2-propanediol can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Oxidation of 3-Chloro-1,2-propanediol to this compound [1]

-

Reaction Setup: In a well-ventilated fume hood, place the aqueous solution of 3-chloro-1,2-propanediol in a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the solution in an ice bath to below 10°C.

-

Addition of Oxidizing Agent: Slowly add concentrated nitric acid (65%) to the cooled solution while maintaining the temperature below 10°C. The molar ratio of nitric acid to the diol is typically between 2:1 and 3:1.

-

Initiation: After the addition of nitric acid, a solution of sodium nitrite (B80452) in water is added dropwise to initiate the oxidation. This step is highly exothermic, and careful temperature control is crucial.[1]

-

Reaction Time and Temperature: After the initiation, the reaction mixture is typically stirred at a controlled temperature, often slightly above room temperature, for several hours until the oxidation is complete. The reaction progress can be monitored by HPLC.

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove excess nitric acid and water. The crude product can then be purified by crystallization from a suitable solvent system, such as toluene (B28343) or a mixture of ethyl acetate (B1210297) and hexanes, to yield this compound as a white crystalline solid.

| Parameter | Value | Reference |

| Starting Material | Epichlorohydrin | [1] |

| Intermediate | 3-Chloro-1,2-propanediol | [1] |

| Oxidizing Agent | Nitric Acid (65%) | [1] |

| Initiator | Sodium Nitrite | [1] |

| Typical Yield | >70% (overall) | [1] |

| Purity | >98% (after crystallization) |

Chemoenzymatic Synthesis from Glycerol

This approach leverages the biological conversion of glycerol to 3-hydroxypropanoic acid (3-HP), a closely related precursor, followed by a chemical chlorination step. While a direct microbial synthesis of this compound is not yet established, the high efficiency of microbial 3-HP production makes this a promising route for further development.

Caption: Microbial pathway for 3-HP synthesis from glycerol.

This protocol outlines a general procedure for the fermentative production of 3-HP using genetically engineered E. coli. Specific strains and detailed fermentation conditions can be found in the cited literature.

-

Strain and Pre-culture: Use a genetically engineered E. coli strain expressing genes for glycerol dehydratase and aldehyde dehydrogenase. Prepare a pre-culture by inoculating a single colony into a suitable medium (e.g., LB broth) and incubating overnight at 37°C with shaking.

-

Fermentation: Inoculate the main fermentation medium, containing glycerol as the primary carbon source, with the pre-culture. The fermentation is typically carried out in a bioreactor with controlled pH, temperature, and aeration.

-

Induction: If the expression of the recombinant enzymes is under an inducible promoter, add the appropriate inducer (e.g., IPTG) at a suitable cell density.

-

Monitoring and Harvesting: Monitor the cell growth and 3-HP production throughout the fermentation process using techniques like optical density measurement and HPLC analysis. Once the maximum titer of 3-HP is reached, harvest the cells by centrifugation.

-

Purification of 3-HP: The supernatant containing 3-HP can be purified using various methods, including ion-exchange chromatography or solvent extraction.

| Parameter | Value | Reference |

| Substrate | Glycerol | [2][3] |

| Microorganism | Genetically Engineered E. coli or Klebsiella pneumoniae | [2][3] |

| Key Enzymes | Glycerol dehydratase, Aldehyde dehydrogenase | [2] |

| Typical Titer | Up to 83.8 g/L | |

| Yield | 0.45-0.65 g 3-HP / g glycerol |

Conclusion

The synthesis of this compound is achievable through multiple routes, with the chemical synthesis from epichlorohydrin being the most direct and well-documented method. This pathway offers good yields and high purity, making it suitable for laboratory and industrial-scale production. The chemoenzymatic approach, starting with the microbial conversion of glycerol to 3-hydroxypropanoic acid, presents a promising and more sustainable alternative. However, the development of an efficient and selective subsequent chlorination step is crucial for the viability of this route. Further research into direct biocatalytic chlorination or the optimization of the chemical chlorination of 3-HP could significantly enhance the attractiveness of this bio-based approach. The selection of the most appropriate synthetic route will ultimately depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment and expertise.

References

- 1. Improved Process For The Preparation Of (R) 3 Chloro 2 [quickcompany.in]

- 2. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]

- 3. Production of 3-hydroxypropionic acid from glycerol by recombinant Klebsiella pneumoniae ΔdhaTΔyqhD which can produce vitamin B₁₂ naturally - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-hydroxypropanoic Acid

Abstract

3-Chloro-2-hydroxypropanoic acid (also known as β-chlorolactic acid) is an organochlorine compound belonging to the alpha-hydroxy acid class.[1] As a halogenated carboxylic acid, its physicochemical properties are of significant interest in metabolic studies, synthetic chemistry, and as a potential indicator within the human exposome.[1] This document provides a comprehensive overview of its known and predicted physicochemical characteristics, details standard experimental protocols for their determination, and presents logical workflows for its analysis. The information is intended to serve as a foundational resource for professionals in research and development.

Core Physicochemical Properties

The structural attributes of this compound, namely the carboxylic acid, a secondary alcohol, and an alkyl chloride, dictate its physical and chemical behavior. While experimentally verified data is limited, a combination of reported and computationally predicted values provides a robust profile of the compound.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Data Type | Source |

| IUPAC Name | This compound | - | [2] |

| Synonyms | β-Chlorolactic acid, 3-Chlorolactic acid | - | [2][3] |

| Molecular Formula | C₃H₅ClO₃ | - | [3][4] |

| Molecular Weight | 124.52 g/mol | - | [2][3][4] |

| CAS Number | 1713-85-5 (Racemic) | - | [2][3] |

| Melting Point | 88-89 °C ((R)-enantiomer) | Experimental | [4] |

| Boiling Point | 259.5 ± 20.0 °C | Predicted | [4][5] |

| Density | 1.519 ± 0.06 g/cm³ | Predicted | [4][5] |

| pKa (acidic) | 3.11 - 3.23 | Predicted | [1][4] |

| Water Solubility | logS = 0.49 | Predicted | [1] |

| LogP | -0.37 | Predicted | [1] |

Structure-Property Relationships

The molecule's functionality is directly tied to its constituent chemical groups. The interplay between the electron-withdrawing chlorine atom, the hydrophilic hydroxyl group, and the acidic carboxylic acid function defines its overall character.

Caption: Relationship between functional groups and key properties.

Experimental Protocols for Physicochemical Analysis

While specific experimental data for this compound is sparse, the following sections detail standardized protocols suitable for the determination of its key properties.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which a solid compound transitions to a liquid. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[1]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), thermometer, glass capillary tubes (sealed at one end).

-

Procedure:

-

Sample Preparation: Ensure the sample is thoroughly dried, preferably in a desiccator, and finely powdered.[5]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[6]

-

Measurement:

-

Place the loaded capillary into the heating block of the apparatus.[6]

-

For an unknown compound, perform a rapid initial heating to approximate the melting point.

-

For a precise measurement, begin heating at a medium rate until the temperature is ~20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[3][5]

-

-

Data Recording: Record two temperatures: T₁, the temperature at which the first droplet of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.[1]

-

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining the pKa of a substance by monitoring pH changes in a solution upon the incremental addition of a titrant.[4][7]

-

Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer and stir bar, burette, reaction vessel.

-

Reagents: 0.1 M NaOH solution (standardized, carbonate-free), 0.1 M HCl solution (standardized), 0.15 M KCl solution (for maintaining ionic strength), deionized water, and the test compound.[4][8]

-

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[4]

-

Sample Preparation: Prepare a solution of this compound (e.g., 20 mL of a 1 mM solution) in deionized water. Add KCl solution to maintain a constant ionic strength.[4][8]

-

Initial Acidification: Adjust the initial pH of the sample solution to between 1.8 and 2.0 using 0.1 M HCl.[4][8]

-

Titration:

-

Immerse the pH electrode in the solution and begin stirring.

-

Add small, precise increments of the 0.1 M NaOH titrant from the burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches approximately 12.[4][8]

-

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve. This can be determined precisely by analyzing the first or second derivative of the curve.

-

Replication: Perform the titration at least three times and report the average pKa value with the standard deviation.[4]

-

Water Solubility Determination (OECD 105 Shake-Flask Method)

The Shake-Flask method is a standard procedure for determining the water solubility of substances with solubilities greater than 10⁻² g/L.[9][10] It involves saturating water with the test substance and measuring the concentration in the aqueous phase.

-

Apparatus: Shaking apparatus (e.g., orbital shaker) with a thermostatically controlled bath (20 ± 0.5 °C), stoppered glass flasks, centrifuge, analytical equipment for concentration measurement (e.g., HPLC, GC).

-

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[11][12]

-

Equilibration:

-

Add an excess amount of the solid compound (estimated from the preliminary test) to each of three separate flasks containing a known volume of deionized water.[12]

-

Seal the flasks and place them in the thermostatically controlled shaker. Agitate the flasks at 20°C until equilibrium is achieved (a minimum of 24 hours is recommended, with concentration checks at 24, 48, and 72 hours to confirm stability).[12]

-

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the temperature bath for at least 24 hours for phase separation. Centrifugation at a controlled temperature is then used to remove undissolved solid.[10]

-

Analysis: Carefully remove an aliquot of the clear, supernatant aqueous phase. Determine the concentration of this compound in the solution using a validated analytical method.

-

Calculation: The water solubility is reported as the average concentration from the three flasks, expressed in g/L or mol/L at 20°C.

-

General Workflow & Spectral Analysis

A systematic approach is crucial for the complete characterization of a chemical entity. The following workflow outlines the logical progression of analysis, from initial identification to detailed structural and purity assessment.

Caption: General workflow for physicochemical characterization.

Expected Spectral Characteristics

Although experimental spectra are not provided, the structure of this compound allows for the prediction of its key spectral features.

-

¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals in a deuterated solvent like D₂O or CDCl₃:

-

-CH₂Cl group: A two-proton signal, likely a doublet of doublets (dd) due to coupling with the adjacent -CH(OH) proton. Expected chemical shift ~3.7-4.0 ppm.

-

-CH(OH) group: A one-proton signal, likely a triplet or dd, coupled to the -CH₂Cl protons. Expected chemical shift ~4.2-4.5 ppm.

-

-OH and -COOH protons: These protons are exchangeable and may appear as broad singlets or may not be observed if a protic deuterated solvent (like D₂O) is used. In an aprotic solvent, the -COOH proton would be significantly downfield (>10 ppm).

-

-

¹³C NMR (Carbon NMR): The spectrum is expected to show three signals corresponding to the three unique carbon atoms:

-

-CH₂Cl carbon: Expected chemical shift ~45-55 ppm.

-

-CH(OH) carbon: Expected chemical shift ~70-80 ppm.

-

-COOH carbon: Expected chemical shift ~170-180 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum, typically obtained from a KBr pellet for a solid sample, should display characteristic absorption bands:

-

O-H stretch (hydroxyl): A broad band around 3200-3500 cm⁻¹.

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretches.

-

C-H stretch (aliphatic): Bands in the 2850-3000 cm⁻¹ region.

-

C=O stretch (carbonyl): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-O stretch: Bands in the 1050-1250 cm⁻¹ region.

-

C-Cl stretch: A band in the 600-800 cm⁻¹ region.

-

-

MS (Mass Spectrometry): Using a hard ionization technique like Electron Ionization (EI), the mass spectrum would be expected to show:

-

Molecular Ion (M⁺): A peak at m/z 124. The presence of chlorine would result in a characteristic M+2 peak at m/z 126 with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation patterns would include the loss of HCl (m/z 88), loss of the carboxyl group (-COOH, m/z 79), and cleavage of the C-C bonds, providing further structural information.[13][14]

-

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Rapid IR sampling methods for the organic chemistry laboratory using a diffuse reflectance accessory - ProQuest [proquest.com]

- 3. westlab.com [westlab.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. rroij.com [rroij.com]

An In-depth Technical Guide to 3-Chloro-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxypropanoic acid, a halogenated derivative of lactic acid. While research on this specific compound is emerging, its structural similarity to biologically relevant molecules suggests potential applications in drug development and biochemical research. This document collates available data on its chemical identity, properties, synthesis, and potential biological significance, offering a valuable resource for professionals in the life sciences.

Chemical Identifiers and Properties

Accurate identification and characterization are fundamental in chemical and biological research. The following tables summarize the key identifiers and physicochemical properties of this compound and its stereoisomers.

Table 1: Chemical Identifiers for this compound

| Identifier | Racemic this compound | (S)-3-Chloro-2-hydroxypropanoic acid | (R)-3-Chloro-2-hydroxypropanoic acid |

| CAS Number | 1713-85-5[1][2][3][4] | 82079-44-5[5] | 61505-41-7[6] |

| IUPAC Name | This compound[1][2] | (2S)-3-chloro-2-hydroxypropanoic acid[5] | (2R)-3-chloro-2-hydroxypropanoic acid |

| Molecular Formula | C₃H₅ClO₃[1][2] | C₃H₅ClO₃[5] | C₃H₅ClO₃[6] |

| SMILES | C(C(C(=O)O)O)Cl[2] | C(--INVALID-LINK--O)Cl[5] | C(--INVALID-LINK--O)Cl |

| InChI | InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)[2] | InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1[5] | InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |

| InChIKey | OSLCJYYQMKPZHU-UHFFFAOYSA-N[2] | OSLCJYYQMKPZHU-UWTATZPHSA-N[5] | OSLCJYYQMKPZHU-GSVOUGTGSA-N |

| Synonyms | Chlorolactic acid, beta-Chlorolactic acid, 3-Chlorolactic acid[2] | (S)-3-chlorolactic acid, D-3-CHLOROLACTIC ACID[5] | (R)-3-CHLOROLACTIC ACID |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 124.52 g/mol [1][2] |

| XLogP3-AA | -0.2[2] |

| Hydrogen Bond Donor Count | 2[7] |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2[7] |

| Topological Polar Surface Area | 57.5 Ų[2] |

| Heavy Atom Count | 7 |

| Complexity | 72.6[2] |

Synthesis of (R)-3-Chloro-2-hydroxypropanoic Acid

An improved and industrially viable process for the preparation of (R)-3-chloro-2-hydroxypropanoic acid has been developed, utilizing Continuous Stirred Tank Reactors (CSTRs) for enhanced safety and efficiency.[8]

Experimental Protocol

Step 1: Hydrolysis of (R)-Epichlorohydrin (R)-Epichlorohydrin is hydrolyzed to yield the intermediate, 3-chloro-1,2-propanediol.[8]

Step 2: Preparation of Reactants The resulting diol reaction mass and an oxidizing agent (e.g., 65% nitric acid or TEMPO) are placed in separate beakers and cooled to below 5°C.[8]

Step 3: Mixing and Initiation The cooled diol reaction mass and oxidizing agent are mixed. Subsequently, an aqueous solution of sodium nitrite (B80452) is slowly added to the mixture.[8]

Step 4: Continuous Flow Reaction The CSTRs, arranged in series, are preheated to a temperature range of 35°C to 110°C. The reaction mixture is then fed into the CSTRs.[8]

Step 5: Monitoring and Collection The reaction progress is monitored by collecting samples from the sampling points of each reactor. The final product, (R)-3-chloro-2-hydroxypropanoic acid, is collected with high yield and purity.[8]

Caption: Experimental workflow for the synthesis of (R)-3-Chloro-2-hydroxypropanoic acid.

Biological Significance and Potential Applications

While direct research into the biological roles of this compound is limited, its presence in human blood has been identified as part of the human exposome, indicating environmental or dietary exposure.[9] It is not considered a naturally occurring metabolite.[9]

The structural similarity to 3-hydroxypropanoic acid (3-HP), a valuable platform chemical, suggests potential avenues for investigation. 3-HP is a precursor for the production of various chemicals, including acrylic acid and bioplastics.[10][11] Microorganisms can produce 3-HP from glycerol (B35011) through either CoA-dependent or CoA-independent pathways.[10][11]

Given this, this compound could potentially act as an inhibitor or a substrate analog in these metabolic pathways, making it a candidate for studies in metabolic engineering and as a potential antimicrobial agent. The chloro- and hydroxy-functional groups may facilitate interactions with molecular targets like enzymes and receptors.[1]

Hypothetical Metabolic Pathway

Based on the known metabolic pathways of 3-hydroxypropanoic acid (3-HP), a hypothetical pathway for the metabolism of this compound can be proposed. This pathway is speculative and requires experimental validation. The introduction of a chlorine atom may significantly alter the substrate specificity and kinetics of the involved enzymes.

Caption: Hypothetical metabolic pathways of 3-HP and potential interaction points for this compound.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of drug development, metabolic engineering, and toxicology. This guide provides a foundational understanding of its chemical nature, synthesis, and potential biological relevance. Future research should focus on elucidating its specific biological activities and mechanisms of action to fully realize its potential.

References

- 1. Buy 3-(2-Chloro-4-methylphenyl)-2-hydroxypropanoic acid [smolecule.com]

- 2. Chlorolactic acid | C3H5ClO3 | CID 92899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. This compound 95.00% | CAS: 1713-85-5 | AChemBlock [achemblock.com]

- 5. 3-Chlorolactic acid, (S)- | C3H5ClO3 | CID 158033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chemscene.com [chemscene.com]

- 8. Improved Process For The Preparation Of (R) 3 Chloro 2 [quickcompany.in]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0244784) [hmdb.ca]

- 10. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]

- 11. research.chalmers.se [research.chalmers.se]

An In-depth Technical Guide to 3-Chloro-2-hydroxypropanoic Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-hydroxypropanoic acid, a halogenated alpha-hydroxy acid, is a molecule of interest in both synthetic chemistry and biomedical research. This technical guide provides a comprehensive overview of its chemical properties, stereoisomers, and its notable role as a key intermediate in the synthesis of the antiepileptic drug Lacosamide. While direct biological studies on this compound are limited, this document explores its potential biological activities by examining the well-established effects of the alpha-hydroxy acid (AHA) class of molecules. This includes their influence on skin physiology, such as exfoliation and modulation of inflammatory pathways, and potential antimicrobial properties. Detailed experimental protocols for assessing the cytotoxicity and other biological effects of small molecules like this compound are also presented to facilitate future research.

Chemical Properties and Nomenclature

The IUPAC name for the compound is This compound . It is also commonly known as 3-chlorolactic acid. The presence of a chiral center at the second carbon atom gives rise to two stereoisomers: (2S)-3-chloro-2-hydroxypropanoic acid and (2R)-3-chloro-2-hydroxypropanoic acid.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Chlorolactic acid, beta-Chlorolactic acid |

| Molecular Formula | C₃H₅ClO₃ |

| Molecular Weight | 124.52 g/mol |

| CAS Number | 1713-85-5 (for the racemic mixture) |

| Chiral CAS Numbers | 82079-44-5 (S-form), 61505-41-7 (R-form) |

| Appearance | White crystalline powder (for sodium salt) |

Role in Drug Development: Synthesis of Lacosamide

The (R)-enantiomer of this compound is a crucial intermediate in some synthetic routes to Lacosamide, an antiepileptic drug used for the treatment of partial-onset seizures.[1][2] The synthesis of Lacosamide from D-serine involves the conversion of the amino acid to a related hydroxy acid intermediate, which is then further functionalized. While not a direct precursor in all published syntheses, the structural similarity and chirality make it a relevant compound in the process development of this pharmaceutical.

The following diagram illustrates a generalized synthetic pathway to Lacosamide, highlighting the structural relationship to this compound.

Biological Significance and Potential Applications

Direct experimental data on the biological activity of this compound is not extensively published. However, as an alpha-hydroxy acid (AHA), its potential biological effects can be inferred from the well-documented activities of this class of compounds.

Dermatological Effects of Alpha-Hydroxy Acids

AHAs are widely used in dermatology and cosmetics for their ability to exfoliate the skin.[3][4] They work by disrupting the cohesion of corneocytes in the stratum corneum, leading to desquamation and a smoother skin surface.[3] At a cellular level, AHAs can induce apoptosis in keratinocytes, which contributes to skin renewal.[3]

The mechanism of action of AHAs on the skin is multifaceted, involving the modulation of cell adhesion and signaling pathways.

Potential Anti-inflammatory and Antimicrobial Properties

Some carboxylic acids have been shown to possess anti-inflammatory and antioxidant properties, potentially through the activation of the NRF2 signaling pathway.[5][6][7] Given its carboxylic acid moiety, this compound could be investigated for similar activities.

Furthermore, the presence of a chlorine atom may confer antimicrobial properties. Halogenated compounds are known for their antimicrobial activity, and some studies have shown that chlorogenic acid has antibacterial effects.[8][9]

Experimental Protocols

For researchers interested in investigating the biological activities of this compound, the following are representative protocols for assessing cytotoxicity.

In Vitro Cytotoxicity Assessment Workflow

A general workflow for determining the cytotoxic potential of a novel compound is outlined below.

MTT Assay for Cell Viability

This protocol provides a method to assess the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Test compound (this compound)

Procedure:

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[11]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound is a valuable chiral building block in pharmaceutical synthesis, most notably in the production of Lacosamide. While its own biological profile is not yet well-defined, its classification as an alpha-hydroxy acid suggests a range of potential activities, particularly in dermatology. The experimental protocols provided herein offer a starting point for researchers to elucidate the specific biological effects of this compound, which may unveil novel therapeutic applications. Further investigation into its potential anti-inflammatory, antimicrobial, and other biological activities is warranted.

References

- 1. jocpr.com [jocpr.com]

- 2. Lacosamide - Wikipedia [en.wikipedia.org]

- 3. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha hydroxy acid (AHA): Types, benefits, and how to use [medicalnewstoday.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. benthamscience.com [benthamscience.com]

- 8. Frontiers | Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica [frontiersin.org]

- 9. Antibacterial activity and mechanism of action of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

3-Chloro-2-hydroxypropanoic Acid: A Technical Overview of a Data-Deficient Compound

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge regarding 3-Chloro-2-hydroxypropanoic acid. An extensive review of publicly available scientific literature reveals a significant deficit in research pertaining to the specific biological activities and roles of this compound. While chemical and safety data are available, detailed studies on its metabolic pathways, enzyme interactions, and signaling pathway modulation are conspicuously absent. This document serves to summarize the available information and highlight the existing knowledge gaps to inform future research directions.

Chemical and Physical Properties

This compound, also known as β-chlorolactic acid, is an alpha-hydroxy acid derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₅ClO₃ | [1][2] |

| Molecular Weight | 124.52 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Chlorolactic acid, beta-Chlorolactic acid, 3-Chlorolactate | [1] |

| CAS Number | 1713-85-5 | [2][3] |

| SMILES | C(C(C(=O)O)O)Cl | [1] |

| InChIKey | OSLCJYYQMKPZHU-UHFFFAOYSA-N | [1] |

Known Biological Information and Toxicological Profile

Current scientific literature on the specific biological activities of this compound is extremely limited. It has been identified in human blood, but it is not a naturally occurring metabolite. Instead, it is considered a component of the human exposome, meaning its presence is due to environmental or occupational exposure to the compound or its derivatives.

Toxicological Hazards:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H314: Causes severe skin burns and eye damage. [1]

-

It is categorized under "Skin Corrosion/Irritation" with a danger signal.[1]

Gaps in Current Knowledge and Future Research Directions

The absence of research on the biological roles of this compound presents a significant knowledge gap. To ascertain its potential relevance in toxicology and drug development, future research should focus on:

-

Metabolic Fate: Investigating how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

-

Enzyme Inhibition/Activation: Screening for potential interactions with key enzymes in major metabolic and signaling pathways.

-

Cellular Effects: Assessing its impact on cell viability, proliferation, and other cellular processes in various cell lines.

-

Mechanism of Action: Elucidating the molecular mechanisms underlying any observed biological effects.

Visual Representations

Due to the lack of information on signaling pathways or experimental workflows involving this compound, diagrams illustrating these concepts cannot be provided. Instead, the following diagrams depict the chemical structure of the molecule and its classification as an exogenous compound within the human exposome.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-2-hydroxypropanoic acid, a significant chiral building block in organic synthesis and drug development. This document details its synonyms, related chemical entities, and established experimental protocols for its synthesis and analysis. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and biochemical pathways are visualized using diagrams.

Chemical Identity and Synonyms

This compound, a halogenated derivative of lactic acid, is a versatile chemical intermediate. It is systematically known by its IUPAC name, this compound.[1] Due to its structural features, it is also referred to by several other names in scientific literature and chemical catalogs.

Table 1: Synonyms of this compound [1]

| Synonym | CAS Number |

| 3-Chlorolactic acid | 1713-85-5 |

| β-Chlorolactic acid | 1713-85-5 |

| 2-Hydroxy-3-chloropropionic acid | 1713-85-5 |

| 3-chloro lactate | 1713-85-5 |

| DL-3-Chlorolactic Acid | 74792-92-0 |

Related Compounds

The structural scaffold of this compound lends itself to a variety of derivatives, including its enantiomeric forms, esters, and other substituted analogues. These related compounds are crucial in asymmetric synthesis and the development of novel chemical entities.

Table 2: Related Compounds of this compound

| Compound Name | CAS Number | Molecular Formula | Key Features |

| (R)-3-Chloro-2-hydroxypropanoic acid | 61505-41-7 | C₃H₅ClO₃ | R-enantiomer, a key chiral building block.[2] |

| (S)-3-Chloro-2-hydroxypropanoic acid | 82079-44-5 | C₃H₅ClO₃ | S-enantiomer, used in stereospecific synthesis.[3] |

| 3-Chloro-2-hydroxy-2-methylpropanoic acid | 13881-41-9 | C₄H₇ClO₃ | Methylated analogue at the α-carbon.[4] |

| 2-Chloro-3-hydroxypropionic acid | 138250-73-4 | C₃H₅ClO₃ | Isomer with chlorine at the α-position.[5] |

| 3-chloro-2-hydroxypropyl-trimethylammonium chloride | - | C₆H₁₅Cl₂NO | Quaternary ammonium (B1175870) salt derivative.[6] |

Synthesis Protocols

The synthesis of this compound and its enantiomers can be achieved through various chemical and enzymatic methods. Below are detailed protocols for key synthetic procedures.

Enantioselective Synthesis of (R)-3-Chloro-2-hydroxypropanoic Acid

A common method for the enantioselective synthesis of the (R)-enantiomer involves the hydrolysis of (R)-epichlorohydrin followed by oxidation.

Experimental Protocol:

-

Hydrolysis of (R)-Epichlorohydrin: (R)-Epichlorohydrin is hydrolyzed to produce (R)-3-chloro-1,2-propanediol. This reaction is typically carried out in an aqueous medium.

-

Oxidation: The resulting diol is then oxidized to the corresponding carboxylic acid. A common oxidizing agent for this step is nitric acid in the presence of a catalyst.

-

Reaction Conditions: The oxidation reaction is often performed at controlled temperatures, for instance, by cooling the reactants to below 5°C before mixing and then heating in a reactor.

-

Purification: The final product is purified using standard techniques such as crystallization or chromatography to achieve high enantiomeric purity.

Table 3: Quantitative Data for Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters (a related class of compounds) [7]

| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 3a | 5 | 82 | >99 |

| 3b | 2 | 89 | 98 |

| 3c | 2 | 80 | 99 |

This table provides representative data for a similar class of compounds, highlighting the high yields and enantioselectivity achievable with optimized catalytic systems.

Synthesis Workflow Diagram:

Caption: Chemical synthesis workflow for (R)-3-Chloro-2-hydroxypropanoic acid.

Analytical Methodologies

Accurate quantification and characterization of this compound and its derivatives are essential for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

Chiral HPLC for Enantiomeric Excess Determination

The enantiomeric purity of this compound is a critical parameter, especially in pharmaceutical applications. Chiral HPLC is the method of choice for determining the enantiomeric excess (ee).

Experimental Protocol:

-

Column Selection: A chiral stationary phase (CSP) is used to separate the enantiomers. Polysaccharide-based columns are often effective.

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is used.[8] Modifiers like diethylamine (B46881) or trifluoroacetic acid may be added for basic or acidic compounds, respectively.

-

Detection: A UV detector is commonly used for detection.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 4: Example Chiral HPLC Method Parameters [9]

| Parameter | Condition |

| Column | CHIRALPAK AD-RH (150 × 4.6 mm, 5 μm) |

| Mobile Phase | Water-isopropanol-acetonitrile (40:50:10, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 45°C |

| Detection | UV at 312 nm |

| Run Time | 11 min |

| Resolution (Rs) | 2.3 |

| Selectivity (α) | 1.24 |

GC-MS Analysis after Derivatization

Due to its polarity, this compound requires derivatization to increase its volatility for GC-MS analysis. Silylation is a common derivatization technique.

Experimental Protocol:

-

Sample Preparation: The sample containing this compound is dried completely.

-

Derivatization: The dried sample is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), in an aprotic solvent (e.g., pyridine).[10] The reaction mixture is heated to ensure complete derivatization.

-

GC-MS Conditions:

-

Column: A non-polar capillary column is typically used.

-

Carrier Gas: Helium is a common carrier gas.

-

Temperature Program: A temperature gradient is applied to the oven to separate the derivatized analytes.

-

Mass Spectrometry: Electron ionization (EI) is a standard ionization method, and the mass spectrometer is operated in scan mode to identify the compound based on its mass spectrum.

-

Biochemical Pathways

While specific signaling pathways involving this compound are not extensively documented, the metabolic pathway of the closely related 3-hydroxypropanoic acid (3-HP) from glycerol (B35011) provides valuable insight into potential biological transformations. The CoA-dependent pathway is a known route for the microbial production of 3-HP.

CoA-Dependent Pathway for 3-Hydroxypropanoic Acid Synthesis:

Caption: CoA-dependent biochemical pathway for 3-hydroxypropanoic acid synthesis.

Conclusion

This compound and its related compounds are of significant interest to the scientific community, particularly in the fields of stereoselective synthesis and drug discovery. This technical guide has provided a detailed overview of its synonyms, related structures, and robust experimental protocols for its preparation and analysis. The presented quantitative data and visual diagrams of key workflows and pathways are intended to serve as a valuable resource for researchers and professionals in this area. Further research into the biological activities and potential signaling pathways of this molecule could unveil new applications in the future.

References

- 1. Chlorolactic acid | C3H5ClO3 | CID 92899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 3-Chlorolactic acid, (S)- | C3H5ClO3 | CID 158033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-2-hydroxy-2-methylpropanoic acid | C4H7ClO3 | CID 241022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-3-hydroxypropionic acid | C3H5ClO3 | CID 564951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. benchchem.com [benchchem.com]

- 9. chiral hplc method: Topics by Science.gov [science.gov]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to 3-Chloro-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3-Chloro-2-hydroxypropanoic acid, a halogenated derivative of lactic acid. Due to the limited specific research on this compound, this guide also incorporates data from closely related molecules to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

This compound, also known as β-chlorolactic acid, is an alpha-hydroxy acid.[1][2] Its structure and properties are summarized below. The compound exists as a racemate and as individual enantiomers.

Table 1: Physicochemical Properties of this compound and its Enantiomers

| Property | Value | Source |

| Racemic this compound | ||

| Molecular Formula | C₃H₅ClO₃ | [2][3] |

| Molecular Weight | 124.52 g/mol | [2][3] |

| CAS Number | 1713-85-5 | [2][3] |

| IUPAC Name | This compound | [3] |

| SMILES | O=C(O)C(CCl)O | [2][3] |

| Purity | 95.00% | [3] |

| (R)-3-Chloro-2-hydroxypropanoic acid | ||

| CAS Number | 61505-41-7 | |

| Molecular Formula | C₃H₅ClO₃ | [4] |

| Molar Mass | 124.52 g/mol | [4] |

| Melting Point | 88-89 °C | [4] |

| Boiling Point (Predicted) | 259.5±20.0 °C | [4] |

| Density (Predicted) | 1.519±0.06 g/cm³ | [4] |

| (S)-3-Chlorolactic acid | ||

| CAS Number | 82079-44-5 | |

| IUPAC Name | (2S)-3-chloro-2-hydroxypropanoic acid | [5] |

| Molecular Formula | C₃H₅ClO₃ | [5] |

| Molecular Weight | 124.52 g/mol | [5] |

A structurally related compound, 3-chloro-2-hydroxy-2-methylpropanoic acid, has also been documented.

Table 2: Physicochemical Properties of 3-Chloro-2-hydroxy-2-methylpropanoic acid

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO₃ | [6] |

| Molecular Weight | 138.55 g/mol | [6] |

| CAS Number | 13881-41-9 | [6] |

| IUPAC Name | 3-chloro-2-hydroxy-2-methylpropanoic acid | [6] |

| SMILES | CC(CCl)(C(=O)O)O | [6] |

Synthesis and Experimental Protocols

A patent for the production of a related compound, sodium 3-chloro-2-hydroxypropanesulfonate, provides a detailed experimental protocol.

Experimental Protocol for the Synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate

This protocol describes the synthesis of the sodium salt of a sulfonic acid analog, which may serve as a reference for handling similar structures.

Objective: To synthesize sodium 3-chloro-2-hydroxypropanesulfonate from epichlorohydrin (B41342) and sodium bisulfite.[7]

Materials:

-

Epichlorohydrin

-

Sodium bisulfite

-

Water

-

Catalyst (mixture of S-WAT and a complexing agent such as EDTA, citric acid, etc.)[7]

-

Reactor with stirring and temperature control

Procedure:

-

Add water to the reactor.

-

Under agitation, add sodium bisulfite and the catalyst.

-

Slowly add epichlorohydrin to the mixture. The molar ratio of epichlorohydrin to sodium bisulfite should be 1:1.

-

Maintain the reaction temperature between 18-70 °C.

-

After the addition of epichlorohydrin is complete, continue the condensation reaction for 1.5 hours.

-

The concentration of water should be managed to keep the active substance mass ratio at 30% of the total solution amount.[7]

Figure 1: Proposed General Synthesis Workflow

References

- 1. Sodium 3-Chloro-2-hydroxypropanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. This compound 95.00% | CAS: 1713-85-5 | AChemBlock [achemblock.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-Chlorolactic acid, (S)- | C3H5ClO3 | CID 158033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-2-hydroxy-2-methylpropanoic acid | C4H7ClO3 | CID 241022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Hazard Information for 3-Chloro-2-hydroxypropanoic Acid

This guide provides comprehensive safety and hazard information for 3-Chloro-2-hydroxypropanoic acid, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Physical Properties

This compound, also known as β-chlorolactic acid, is an alpha-hydroxy acid derivative. It is important to distinguish it from its isomer, 2-chloro-3-hydroxypropanoic acid, as their toxicological and hazard profiles may differ.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Chlorolactic acid, 3-Chlorolactate, β-Chlorolactic acid | [1][2] |

| CAS Number | 1713-85-5 | [1][2][3] |

| Molecular Formula | C₃H₅ClO₃ | [1][3] |

| Molecular Weight | 124.52 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Melting Point | 88-89 °C (for (R)-isomer) | [5] |

| Boiling Point | 259.5 ± 20.0 °C (Predicted) | [5] |

| Density | 1.519 ± 0.06 g/cm³ (Predicted) | [5] |

| SMILES | C(C(C(=O)O)O)Cl | [1][2] |

| InChIKey | OSLCJYYQMKPZHU-UHFFFAOYSA-N | [1][2] |

Hazard Identification and GHS Classification

According to aggregated GHS information, this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Corrosive | Danger | H314: Causes severe skin burns and eye damage.[1] |

GHS data aggregated from notifications to the ECHA C&L Inventory.[1]

Hazard Communication Workflow The following diagram illustrates the workflow from chemical classification to end-user safety.

Caption: GHS Hazard Communication Workflow.

Precautionary and First Aid Measures

Strict adherence to precautionary statements is crucial when handling this chemical. The following tables summarize the necessary preventative and responsive actions.

Table 3: Precautionary Statements (P-Statements)

| Type | Code(s) | Precautionary Statement | Source(s) |

| Prevention | P260, P264, P280 | Do not breathe dusts or mists. Wash skin thoroughly after handling. Wear protective gloves/clothing/eye protection/face protection. | [1] |

| Response | P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363 | Specific actions for ingestion, skin contact, inhalation, and eye contact, including immediate medical attention. | [1] |

| Storage | P405 | Store locked up. | [1][6] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, perform artificial respiration and provide oxygen. Seek immediate medical attention.[4][7][8] | [4][7][8] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek immediate medical attention.[4][7][8] Wash clothing before reuse. | [4][7][8] |

| Eye Contact | Immediately wash eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8] | [7][8] |

| Ingestion | Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person.[4][8] Seek immediate medical attention.[7][9] | [4][7][8][9] |

Handling, Storage, and Accidental Release

Proper engineering controls and personal protective equipment are essential to minimize exposure risk.

Table 5: Exposure Controls and Personal Protection

| Control Parameter | Recommendation | Source(s) |

| Engineering Controls | Use in a well-ventilated area, preferably under a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation. | [10] |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166).[8][11] | [8][11] |

| Skin Protection | Wear impervious, chemically resistant gloves (e.g., Nitrile rubber) and a complete suit protecting against chemicals.[8][12] | [8][12] |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., P95 or ABEK-P2).[11][12] | [11][12] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices.[8][11] Wash hands before breaks and at the end of the workday.[8][11] Immediately change contaminated clothing.[13] | [8][11][13] |

Accidental Release Measures In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

-

Personal Precautions: Evacuate non-essential personnel.[9] Wear appropriate personal protective equipment (PPE) as detailed in Table 5.[8][11] Avoid breathing dust or vapors and prevent contact with skin and eyes.[8][11]

-

Environmental Precautions: Do not let the product enter drains or waterways.[8][11][12]

-

Containment and Cleanup: For spills, contain the material using an inert absorbent (e.g., sand, earth).[9] Sweep or shovel the material into a suitable, closed, and labeled container for disposal.[8][12]

Emergency Response for a Spill The following diagram outlines the decision-making process for responding to a chemical spill.

Caption: Decision Tree for Chemical Spill Response.

Fire-Fighting and Stability Information

Table 6: Fire-Fighting Measures

| Aspect | Recommendation | Source(s) |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][11][12] | [8][11][12] |

| Specific Hazards | Combustion may produce toxic and corrosive gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4] | [4] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][12][14] | [11][12][14] |

Table 7: Stability and Reactivity

| Parameter | Information | Source(s) |

| Reactivity | As a carboxylic acid, it may react with bases. The reaction with carbonates generates carbon dioxide.[15] | [15] |

| Chemical Stability | Stable under recommended storage conditions.[12] | [12] |

| Conditions to Avoid | Heat, flames, and sources of ignition.[4] Incompatible materials. | [4] |

| Incompatible Materials | Strong oxidizing agents.[4] | [4] |

| Hazardous Decomposition | Under fire conditions, may produce carbon oxides and hydrogen chloride gas.[4] | [4] |

Toxicological and Ecological Information

Experimental Protocols: The safety data provided in public databases and on Safety Data Sheets is typically a summary of results from studies that are not always published in peer-reviewed literature or made publicly accessible. The GHS classification of "Causes severe skin burns and eye damage" (Skin Corrosion, Category 1B) is likely derived from in vitro or in vivo dermal and ocular irritation/corrosion studies, potentially following standardized OECD test guidelines (e.g., OECD 404 for skin corrosion, OECD 405 for eye corrosion). However, the specific protocols and raw data for this particular compound were not found in the search results.

Ecological Information: No specific quantitative data on ecotoxicity (e.g., toxicity to fish, daphnia, or algae) was available in the search results.[14] As a general precaution, the substance should be prevented from entering the environment, drains, or waterways.[8][11][12]

References

- 1. Chlorolactic acid | C3H5ClO3 | CID 92899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 3-Chloro-2-hydroxypropanoic Acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-hydroxypropanoic acid, also known as β-chlorolactic acid, is an alpha-hydroxy acid that has garnered interest due to its role as a metabolite of the food processing contaminant 3-monochloro-1,2-propanediol (3-MCPD). Despite its relevance in toxicology and metabolism, a comprehensive historical account of its discovery and initial synthesis is not well-documented in readily available scientific literature. This technical guide consolidates the current knowledge on this compound, including its physicochemical properties, plausible synthesis routes, and established biological context. The limited number of publications dedicated to this compound underscores opportunities for further research into its chemical synthesis and biological activities.

Introduction

This compound (Cl-HPA) is a halogenated organic acid belonging to the family of alpha-hydroxy acids.[1] Its structure, featuring both a chlorine atom and a hydroxyl group on adjacent carbons, imparts unique chemical properties and biological relevance. While not a compound of widespread industrial synthesis, its appearance as a metabolic intermediate of 3-MCPD, a substance of toxicological concern found in certain foods, has made it a subject of study in the fields of toxicology and drug metabolism.[1] This guide aims to provide a detailed overview of the existing scientific knowledge surrounding Cl-HPA.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₃H₅ClO₃ | [1][2][3][4][5] |

| Molar Mass | 124.52 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | [6] |

| Synonyms | β-chlorolactic acid, 3-chlorolactic acid | [1][3][6] |

| CAS Number | 1713-85-5 (for the racemic mixture) | [3] |

| Melting Point | 88-89 °C (for the (R)-enantiomer) | [2] |

| Boiling Point | 259.5 ± 20.0 °C (Predicted) | [2] |

| Density | 1.519 ± 0.06 g/cm³ (Predicted) | [2] |

Historical Context and Discovery

The specific historical details surrounding the first discovery and synthesis of this compound are not prominently featured in the reviewed scientific literature. It is plausible that the compound was first synthesized and characterized as part of broader investigations into the chemistry of chlorinated hydroxy acids or as an intermediate in synthetic pathways without being the primary focus of the research. The statement, "Based on a literature review very few articles have been published on this compound," highlights the challenge in pinpointing a definitive discovery timeline.[1]

Synthesis and Experimental Protocols

Plausible Synthesis Pathway:

Caption: Plausible synthesis of this compound.

Detailed Methodology (Hypothetical):

-

Step 1: Preparation of Hypochlorous Acid Solution: A solution of hypochlorous acid (HOCl) can be prepared by the careful acidification of a sodium hypochlorite (B82951) (NaOCl) solution.

-

Step 2: Reaction with Acrylic Acid: Acrylic acid is dissolved in a suitable solvent and cooled in an ice bath. The prepared hypochlorous acid solution is then added dropwise to the acrylic acid solution with constant stirring. The reaction temperature should be maintained at a low level to control the exothermic reaction.

-

Step 3: Work-up and Isolation: After the reaction is complete, the reaction mixture is typically subjected to an aqueous work-up to remove any unreacted starting materials and byproducts. The product, this compound, can then be extracted using an appropriate organic solvent.

-

Step 4: Purification: The extracted product can be further purified by techniques such as recrystallization or column chromatography to obtain the pure acid.

It is important to note that this is a generalized and hypothetical protocol. Researchers should consult relevant literature on chlorohydrin synthesis for specific reaction conditions and safety precautions.

A method for producing the sodium salt, sodium 3-chloro-2-hydroxypropanesulfonate, involves the condensation reaction of epichlorohydrin (B41342) and sodium bisulfite.[7] While this produces a related structure, it highlights the use of epichlorohydrin as a potential precursor in the synthesis of similar C3 chlorinated compounds.

Biological Significance and Metabolism

The primary biological significance of this compound lies in its role as a metabolite of 3-monochloro-1,2-propanediol (3-MCPD). 3-MCPD is a food processing contaminant that can be found in a variety of foods and ingredients. In the body, 3-MCPD is metabolized to this compound. This metabolic conversion is a key step in the toxicokinetics of 3-MCPD. The presence of this compound has been identified in human blood, indicating exposure to its parent compound.[1]

The metabolic fate of this compound is an area of ongoing research. It is believed to be further metabolized, potentially leading to the formation of other compounds that may contribute to the overall toxicity profile of 3-MCPD.

Caption: Metabolic pathway of 3-MCPD to this compound.

Conclusion and Future Directions

This compound is a molecule of interest primarily due to its connection to the metabolism of the food contaminant 3-MCPD. While its physicochemical properties are partially characterized, a detailed historical account of its discovery and first synthesis remains obscure. The limited availability of dedicated research on this compound presents several opportunities for future investigation.

For researchers in synthetic chemistry, the development and optimization of a robust and well-documented synthesis protocol for this compound would be a valuable contribution. For toxicologists and professionals in drug development, further elucidation of its metabolic pathways and biological activities is crucial for a comprehensive understanding of the health risks associated with 3-MCPD exposure. Such studies could also explore any potential therapeutic or adverse effects of the compound itself. The current body of knowledge, while limited, provides a solid foundation for these future research endeavors.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0244784) [hmdb.ca]

- 2. chembk.com [chembk.com]

- 3. This compound [stenutz.eu]

- 4. This compound 95.00% | CAS: 1713-85-5 | AChemBlock [achemblock.com]

- 5. chemscene.com [chemscene.com]

- 6. Chlorolactic acid | C3H5ClO3 | CID 92899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt - Google Patents [patents.google.com]

Methodological & Application

Applications of 3-Chloro-2-hydroxypropanoic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxypropanoic acid is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring a carboxylic acid, a hydroxyl group, and a reactive chlorine atom, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chemical intermediates, with a primary focus on the preparation of glycidic acid (oxirane-2-carboxylic acid), a crucial precursor for various pharmaceuticals and fine chemicals. The stereochemistry of this compound can be effectively transferred to its downstream products, making it a useful chiral synthon.

Application Note 1: Synthesis of Glycidic Acid via Intramolecular Cyclization

Core Application: this compound is an excellent precursor for the synthesis of glycidic acid through a base-mediated intramolecular nucleophilic substitution (Williamson ether synthesis). This reaction, also known as dehydrohalogenation, proceeds via the deprotonation of the hydroxyl and carboxyl groups, followed by the intramolecular attack of the resulting alkoxide on the carbon bearing the chlorine atom, leading to the formation of an epoxide ring.

Significance: Glycidic acids and their esters are pivotal intermediates in the synthesis of a wide range of biologically active molecules, including β-lactams, amino acids, and other complex natural products. The epoxide ring is highly susceptible to ring-opening reactions with various nucleophiles, allowing for the introduction of diverse functionalities with high regioselectivity and stereoselectivity. When starting with an enantiomerically pure form of this compound, the corresponding chiral glycidic acid can be obtained with retention of stereochemistry.

Logical Relationship: From this compound to Glycidic Acid

Caption: Reaction pathway for the synthesis of Glycidic Acid.

Experimental Protocols

Protocol 1: Synthesis of Sodium Glycidate from this compound

This protocol describes the base-mediated intramolecular cyclization of this compound to form the sodium salt of glycidic acid.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), 1 M

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 12.45 g (0.1 mol) of this compound in 100 mL of deionized water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Base Addition: Slowly add a solution of 8.8 g (0.22 mol) of sodium hydroxide in 50 mL of deionized water dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Workup (Isolation of Sodium Glycidate): The resulting aqueous solution contains sodium glycidate. This solution can be used directly for subsequent reactions or the sodium glycidate can be isolated. To isolate, the water can be removed under reduced pressure.

Quantitative Data Summary

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Stoichiometric Ratio |

| This compound | 124.52 | 12.45 | 0.1 | 1 |

| Sodium Hydroxide | 40.00 | 8.8 | 0.22 | 2.2 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) |

| Sodium Glycidate | 110.04 | 11.0 | 9.4 - 10.5 | 85 - 95 |

Application Note 2: (R)-3-Chloro-2-hydroxypropanoic Acid as a Chiral Precursor in Pharmaceutical Synthesis

(R)-3-Chloro-2-hydroxypropanoic acid is a key chiral intermediate in the synthesis of the anticonvulsant drug Lacosamide . The stereocenter in (R)-3-chloro-2-hydroxypropanoic acid is crucial for the biological activity of the final drug molecule.

Synthetic Utility: The synthesis of Lacosamide involves the conversion of (R)-3-chloro-2-hydroxypropanoic acid into a corresponding amino acid derivative, which is then acylated. The retention of the stereochemistry at the C2 position is critical throughout the synthetic sequence.

Experimental Workflow for Lacosamide Synthesis Intermediate

Caption: Simplified workflow for the synthesis of Lacosamide.

Note: A detailed, publicly available experimental protocol for the synthesis of Lacosamide starting directly from (R)-3-chloro-2-hydroxypropanoic acid is limited due to proprietary information in patents.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to be readily converted into glycidic acid, a key reactive intermediate, highlights its primary application. Furthermore, its utility as a chiral precursor in the synthesis of complex molecules like Lacosamide underscores its importance in the pharmaceutical industry. The protocols and data presented herein provide a foundation for researchers to explore and utilize the synthetic potential of this compound in their respective fields.

Application Notes and Protocols: 3-Chloro-2-hydroxypropanoic Acid as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxypropanoic acid is a versatile chiral building block in organic synthesis, prized for its bifunctional nature and stereocenter. Possessing a carboxylic acid, a hydroxyl group, and a reactive chlorine atom, this molecule offers multiple points for chemical modification, making it a valuable precursor for the synthesis of complex chiral molecules, including pharmaceuticals and other bioactive compounds. Its utility is particularly pronounced in the synthesis of the antiepileptic drug Lacosamide, where it serves as a key intermediate for establishing the desired stereochemistry. These application notes provide detailed protocols for the use of this compound in the synthesis of Lacosamide and chiral epoxides, along with relevant quantitative data and pathway diagrams.

Key Applications

The primary applications of this compound in chemical synthesis stem from the ability to selectively manipulate its three functional groups. The chlorine atom is a good leaving group, susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. The carboxylic acid and hydroxyl groups can be engaged in standard transformations such as esterification, amidation, and oxidation/reduction, providing further avenues for molecular elaboration.

Synthesis of (R)-Lacosamide

(R)-3-Chloro-2-hydroxypropanoic acid is a crucial intermediate in the synthesis of (R)-Lacosamide, an antiepileptic drug. The synthesis involves a multi-step sequence that leverages the functionalities of the chiral building block to construct the final drug molecule with high stereochemical purity.

The following diagram outlines the synthetic strategy from (R)-3-Chloro-2-hydroxypropanoic acid to (R)-Lacosamide.

Caption: Synthetic workflow for (R)-Lacosamide from (R)-3-Chloro-2-hydroxypropanoic acid.